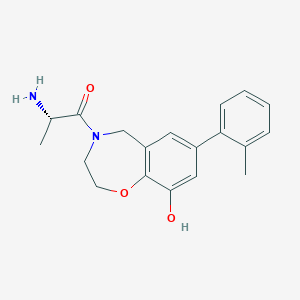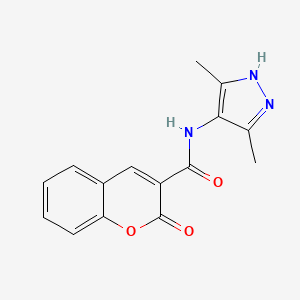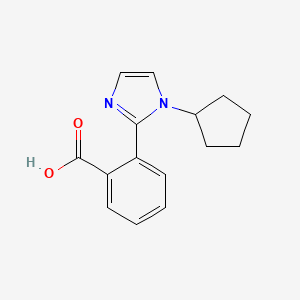![molecular formula C16H13ClN4 B5261448 4-phenyl-5H-pyridazino[4,3-b]indol-3-amine;hydrochloride](/img/structure/B5261448.png)
4-phenyl-5H-pyridazino[4,3-b]indol-3-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-phenyl-5H-pyridazino[4,3-b]indol-3-amine;hydrochloride is a complex organic compound with a unique tricyclic structure. It is known for its potential applications in medicinal chemistry due to its diverse biological activities. The compound consists of a pyridazine ring fused with an indole moiety, which contributes to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-5H-pyridazino[4,3-b]indol-3-amine;hydrochloride typically involves the alkylation of pyridazino indole with various alkylating agents such as amyl bromide, allyl bromide, benzyl bromide, and ethyl chloroacetate. These reactions are carried out in the presence of potassium carbonate (K2CO3) in acetone or potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned alkylation reactions, followed by purification processes to obtain the desired product in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-phenyl-5H-pyridazino[4,3-b]indol-3-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-phenyl-5H-pyridazino[4,3-b]indol-3-amine;hydrochloride has shown promise in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Its biological activities suggest potential therapeutic applications in treating diseases such as cancer and inflammatory disorders.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-phenyl-5H-pyridazino[4,3-b]indol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and signaling pathways involved in cell proliferation and survival, thereby exerting its cytotoxic effects . The exact molecular targets and pathways are still under investigation, but the compound’s ability to interfere with key biological processes highlights its potential as a therapeutic agent.
Comparación Con Compuestos Similares
4-phenyl-5H-pyridazino[4,3-b]indol-3-amine;hydrochloride can be compared with other similar compounds such as:
Pyridazine derivatives: These compounds share the pyridazine ring structure and exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Indole derivatives: Indole-based compounds are known for their diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory effects.
The uniqueness of this compound lies in its tricyclic structure, which combines the properties of both pyridazine and indole moieties, resulting in a compound with enhanced biological activity and potential therapeutic applications.
Propiedades
IUPAC Name |
4-phenyl-5H-pyridazino[4,3-b]indol-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4.ClH/c17-16-13(10-6-2-1-3-7-10)15-14(19-20-16)11-8-4-5-9-12(11)18-15;/h1-9,18H,(H2,17,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFKEDHQKGFEBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=NN=C2N)C4=CC=CC=C4N3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(1-azepanylcarbonyl)phenyl]-3-methoxybenzamide](/img/structure/B5261383.png)
![2-[(2,4,5-Trimethoxyphenyl)methylamino]ethanol;hydrochloride](/img/structure/B5261392.png)
![6-methyl-N~4~-[4-(trifluoromethyl)phenyl]-2,4-pyrimidinediamine](/img/structure/B5261400.png)

![2-(3-{[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}piperidin-1-yl)acetamide](/img/structure/B5261407.png)
![2-[(2Z)-2-[(2E)-2-[[3-(2-hydroxyethyl)-5-methoxyfuro[2,3-g][1,3]benzothiazol-3-ium-2-yl]methylidene]butylidene]-5-methoxyfuro[2,3-g][1,3]benzothiazol-3-yl]ethanol;chloride](/img/structure/B5261413.png)
![N-[(2-chlorophenyl)methyl]-2-(3-methylphenyl)acetamide](/img/structure/B5261421.png)
![N-ethyl-N,1,6-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5261425.png)
![4-{[(5-chloro-2-methoxybenzyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B5261427.png)
![N-[2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5261435.png)
![3-{[(2-thienylmethyl)amino]carbonyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B5261450.png)
![3-(allylthio)-6-[2-(benzyloxy)-3-methoxyphenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5261451.png)
